6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13766067
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | methyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O3/c1-7-4-3-5-9-12-8(11(15)16-2)6-10(14)13(7)9/h3-6H,1-2H3 |
| Standard InChI Key | FKVTVWFLHPBKSY-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC2=NC(=CC(=O)N12)C(=O)OC |
| Canonical SMILES | CC1=CC=CC2=NC(=CC(=O)N12)C(=O)OC |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester typically involves multi-step organic reactions. Key methods include:
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Condensation-Esterification Approach:
A common route involves condensation of 2-aminopyridine derivatives with malonic esters, followed by cyclization. For example, reacting ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate with methylating agents under acidic conditions yields the target compound . -
Phosphorus Oxychloride (POCl)-Mediated Cyclization:
Heating malonate derivatives with POCl at 150°C in a sealed tube facilitates cyclization, achieving yields up to 70% . This method is favored for scalability and efficiency. -
Microwave-Assisted Synthesis:
Recent advancements utilize microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes while maintaining yields above 60% .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation-Esterification | POCl, 150°C, 3 h | 70 | |
| Microwave-Assisted | EMME, MWI, 100°C, 20 min | 65 | |
| Dihydrofuranone Intermediate | α-Acetyl-γ-butyrolactone, NaOEt | 55 |
Structural Analysis
The compound’s structure is confirmed via spectroscopic techniques:
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H NMR (400 MHz, CDCl): δ 3.20 (s, 3H, CH), 7.10–9.15 (m, pyridopyrimidine protons) .
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IR: Peaks at 1720 cm (ester C=O) and 1660 cm (pyrimidinone C=O).
The methyl ester group at position 2 enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the pyrido[1,2-a]pyrimidine core contributes to planar aromaticity, facilitating π-π interactions in biological systems .
Biological Activities and Mechanisms
Anticancer Properties
Derivatives of this compound exhibit promising cytotoxicity:
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In Vitro Studies: Against A549 (lung), MCF-7 (breast), and SiHa (cervical) cancer cells, IC values range from 3.2–10.8 µg/mL, comparable to 5-fluorouracil (IC 1.7–1.9 µg/mL) .
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Mechanism: Apoptosis induction via mitochondrial pathway activation and ROS generation .
Antimicrobial and Antimalarial Effects
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Antibacterial Activity: Inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).
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Antimalarial Activity: Moderate activity against Plasmodium falciparum 3D7 strain (IC: 33–37 µM) .
Table 2: Biological Activity Profile
| Activity | Model/Strain | IC/MIC | Reference |
|---|---|---|---|
| Anticancer | A549 (lung) | 3.2 µg/mL | |
| Antimalarial | P. falciparum 3D7 | 33 µM | |
| Antibacterial | S. aureus | 32 µg/mL |
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer Agents: Structural modifications at positions 3 and 6 enhance potency .
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Antiviral Scaffolds: Pyrido[1,2-a]pyrimidines inhibit HIV-1 protease (K: 0.8 nM) .
Materials Science
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Fluorescent Probes: The conjugated system emits blue fluorescence (λ: 450 nm), useful in bioimaging.
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Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Zn(II), exhibiting catalytic activity in Heck reactions .
Future Directions
Pharmacokinetic Optimization
Current research focuses on improving bioavailability via prodrug strategies (e.g., ester-to-acid conversion) .
Green Synthesis
Efforts to replace POCl with ionic liquids (e.g., [H-NMP][HSO]) under ultrasonic conditions aim to reduce environmental impact .
Targeted Drug Delivery
Nanoparticle formulations (e.g., PLGA-based) are being tested to enhance tumor-specific accumulation.
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